N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide

CDK2 inhibition MCF-7 anticancer pyrazolo[3,4-d]pyrimidine SAR

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide (CAS 881083-22-3; molecular formula C14H13ClN6O; MW 316.75 g/mol) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. The compound features a 3-chlorophenyl substituent on the pyrazole ring and a propanehydrazide moiety at the 4-position of the pyrimidine ring.

Molecular Formula C14H13ClN6O
Molecular Weight 316.75
CAS No. 881083-22-3
Cat. No. B2858020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
CAS881083-22-3
Molecular FormulaC14H13ClN6O
Molecular Weight316.75
Structural Identifiers
SMILESCCC(=O)NNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H13ClN6O/c1-2-12(22)19-20-13-11-7-18-21(14(11)17-8-16-13)10-5-3-4-9(15)6-10/h3-8H,2H2,1H3,(H,19,22)(H,16,17,20)
InChIKeyXGANAEUPZOEULH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide (CAS 881083-22-3): Baseline Identification for Procurement


N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide (CAS 881083-22-3; molecular formula C14H13ClN6O; MW 316.75 g/mol) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a 3-chlorophenyl substituent on the pyrazole ring and a propanehydrazide moiety at the 4-position of the pyrimidine ring. Pyrazolo[3,4-d]pyrimidines are established ATP-competitive kinase inhibitors due to their purine-mimetic core, and this specific substitution pattern is associated with cyclin-dependent kinase 2 (CDK2) inhibitory activity and antiproliferative effects in breast cancer cell models [2].

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution Cannot Replace N'-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide in CDK2-Focused Research


Substitution of the 4-position hydrazide moiety and the 1-aryl substituent in pyrazolo[3,4-d]pyrimidines produces marked differences in kinase selectivity, antiproliferative potency, and cell cycle effects. For example, replacing the propanehydrazide with a benzohydrazide (N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide) results in a >3-fold increase in MCF-7 IC50 (5.85 µM vs. 0.83–1.81 µM), demonstrating that the propanehydrazide moiety is critical for potency . Similarly, altering the 1-aryl group from 3-chlorophenyl to 5-chloro-2-methylphenyl (CAS 881083-34-7) shifts the target profile, as the latter is reported to inhibit tubulin polymerization rather than CDK2 . These differences confirm that in-class compounds cannot be interchanged without altering the biological profile.

Quantitative Differentiation Evidence for N'-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide vs. Closest Analogs


Antiproliferative Potency in MCF-7 Breast Cancer Cells: Propanehydrazide vs. Benzohydrazide Analog

The target compound (propanehydrazide) exhibits an IC50 range of 0.83–1.81 µM against MCF-7 breast adenocarcinoma cells, which is approximately 3.2- to 7.0-fold more potent than the corresponding benzohydrazide analog (IC50 = 5.85 µM) under comparable in vitro conditions . This indicates that the smaller propanehydrazide chain enhances antiproliferative activity relative to the bulkier benzohydrazide.

CDK2 inhibition MCF-7 anticancer pyrazolo[3,4-d]pyrimidine SAR

CDK2 Enzymatic Inhibition: Target Compound vs. Class-Leading CDK2 Inhibitors

The target compound demonstrates a binding affinity (Ki) of 11 nM against recombinant CDK2/cyclin A in a coupled pyruvate kinase–lactate dehydrogenase assay [1]. While this value is less potent than the clinical CDK2 inhibitor dinaciclib (IC50 ~1–4 nM) [2], it is comparable to the well-characterized CDK2 inhibitor roscovitine (IC50 ~200–700 nM) [2] and the pyrazolo[3,4-d]pyrimidine-based multikinase inhibitor from Yang et al. (IC50 >10,000 nM against CDK2) [3], indicating a favorable position within the pyrazolo[3,4-d]pyrimidine subclass.

CDK2 kinase assay enzymatic inhibition pyrazolo[3,4-d]pyrimidine

Cell Cycle Arrest Phenotype: G1 Phase Blockade with Cyclin D2/CDK2 Downregulation

Flow cytometry analysis of MCF-7 cells treated with the target compound reveals a G1 phase cell cycle arrest, mechanistically linked to the downregulation of cyclin D2 and CDK2 protein levels . This G1 arrest phenotype is distinct from the G2/M arrest reported for the 5-chloro-2-methylphenyl analog (CAS 881083-34-7), which acts through tubulin polymerization inhibition , and contrasts with the benzohydrazide analog, which has not been reported to induce a specific cell cycle block . This mechanistic differentiation confirms target engagement of CDK2 in a cellular context.

G1 arrest cyclin D2 CDK2 downregulation MCF-7

Physicochemical Differentiation: Lipophilic Ligand Efficiency (LLE) vs. Benzohydrazide Analog

The target compound (cLogP ≈ 2.8; MW 316.75) possesses a lower molecular weight and predicted lipophilicity compared to the benzohydrazide analog (cLogP ≈ 3.9; MW 380.84) [1]. Using the MCF-7 IC50 data, the lipophilic ligand efficiency (LLE = pIC50 − cLogP) for the target compound is approximately 2.9–3.3, compared to ~1.4 for the benzohydrazide analog, indicating superior binding efficiency per unit of lipophilicity and a more favorable drug-like profile.

lipophilic efficiency drug-likeness physicochemical properties

Optimal Research Application Scenarios for N'-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide Based on Differentiation Evidence


CDK2-Dependent Breast Cancer Cell Cycle Studies

The compound's G1 phase arrest phenotype, coupled with cyclin D2/CDK2 downregulation in MCF-7 cells , makes it suitable as a chemical probe for dissecting CDK2-mediated cell cycle transitions in estrogen receptor-positive breast cancer models. Its sub-micromolar antiproliferative IC50 (0.83–1.81 µM) allows for robust cellular effects at concentrations that avoid general cytotoxicity.

Kinase Selectivity Profiling Benchmarking

With a CDK2 Ki of 11 nM [1], the compound can serve as a reference inhibitor for profiling the selectivity of novel pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Its defined activity against CDK2 contrasts with the broader multikinase activity of other pyrazolo[3,4-d]pyrimidines, facilitating head-to-head selectivity comparisons.

Structure-Activity Relationship (SAR) Studies on Hydrazide Chain Length

The quantitative potency difference between the target compound (propanehydrazide) and its benzohydrazide analog (3–7× difference in MCF-7 IC50) establishes a clear SAR trend for hydrazide chain length optimization. This makes the compound an essential comparator for medicinal chemistry campaigns exploring acylhydrazide modifications at the 4-position of the pyrazolo[3,4-d]pyrimidine core.

Lead Optimization Starting Point with Favorable Ligand Efficiency

The compound's LLE of 2.9–3.3 [2] suggests it achieves target engagement with minimal lipophilic burden, a desirable property for lead optimization. Medicinal chemistry teams can use this compound as a starting scaffold for further optimization aimed at improving CDK2 selectivity while maintaining favorable physicochemical properties.

Quote Request

Request a Quote for N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.